molecular formula C16H22O9 B190387 Sweroside CAS No. 14215-86-2

Sweroside

Cat. No. B190387
CAS RN: 14215-86-2
M. Wt: 358.34 g/mol
InChI Key: VSJGJMKGNMDJCI-ZASXJUAOSA-N
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Description

Sweroside is a secoiridoid glucoside that has been extracted from various plants such as Swertia pseudochinensis Hara . It is reported to possess antioxidant and anti-inflammatory activities . It is also a bioactive herbal ingredient isolated from Fructus Corni, exhibiting diverse biological activities, such as anti-fungal, anti-diabetic, anti-inflammatory, and anti-tumor effects .


Molecular Structure Analysis

The molecular formula of Sweroside is C16H22O9 . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Sweroside has a molecular weight of 358.34 . Unfortunately, the available resources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Neuroprotective Applications

Sweroside has shown potential in neuroprotection, particularly in the management of oxidative stress-related neurological disorders . It has been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases such as Alzheimer’s . Additionally, molecular docking studies suggest that Sweroside has good binding affinities to these enzymes, mainly through hydrogen bonds and van der Waals interactions .

Antidiabetic Activity

In the realm of diabetes research, Sweroside exhibits significant antidiabetic properties by inhibiting enzymes like α-amylase and glucosidase . These enzymes are involved in carbohydrate digestion and glucose absorption, and their inhibition can help manage blood sugar levels in diabetic patients .

Antioxidant Properties

Sweroside’s antioxidant capabilities are supported by various assays, such as ABTS, CUPRAC, and FRAP . By scavenging reactive oxygen species, Sweroside can contribute to the prevention of chronic diseases that are exacerbated by oxidative stress .

Cognitive Function Enhancement

Research involving zebrafish models has demonstrated that Sweroside can ameliorate memory deficits induced by scopolamine . This suggests that Sweroside may improve cognitive function, potentially through its effects on the cholinergic system and brain oxidative stress .

Hepatoprotective Effects

Sweroside has been studied for its hepatoprotective effects, showing promise in the prevention of non-alcoholic fatty liver disease . It appears to reduce hepatic inflammation, which is a key factor in the progression of liver diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of Sweroside have been explored in the context of traditional Chinese medicine, particularly for the treatment of conditions like rheumatoid arthritis . Sweroside isolated from Pterocephalus hookeri, a plant used in traditional remedies, has shown to alleviate LPS-induced inflammation .

Each of these applications highlights the versatility of Sweroside as a compound of interest in various fields of scientific research. Further in vivo and clinical studies are required to fully understand and harness its potential benefits .

Mechanism of Action

Sweroside is an iridoid glycoside found in various plants, including Schenkia spicata (Gentianaceae) . It has been traditionally used for various health conditions and has recently attracted attention for its potential neuroprotective, antidiabetic, and antioxidant activities .

Target of Action

Sweroside interacts with several enzymes, including butyrylcholinesterase (BChE), tyrosinase, α-amylase, and glucosidase . These enzymes play crucial roles in various biological processes, such as neurotransmission, melanin synthesis, and carbohydrate digestion, respectively .

Mode of Action

Sweroside exerts its effects by inhibiting the activity of its target enzymes . Molecular docking studies have shown that sweroside binds to these enzymes mainly through hydrogen bonds and van der Waals interactions . This binding inhibits the enzymes’ activity, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The inhibition of these enzymes by sweroside affects several biochemical pathways. For instance, the inhibition of tyrosinase can lead to decreased melanin synthesis . Similarly, the inhibition of α-amylase and glucosidase can affect carbohydrate digestion and glucose absorption, potentially contributing to its antidiabetic effects .

Pharmacokinetics

While specific pharmacokinetic data on sweroside is limited, it’s known that the bioavailability of a compound is crucial for its in vivo activity .

Result of Action

Sweroside’s antioxidant and enzyme inhibitory effects can lead to various molecular and cellular effects. For example, its antioxidant activity can help scavenge reactive oxygen species, reducing oxidative stress . Its inhibitory effects on α-amylase and glucosidase can potentially help manage diabetes by reducing glucose absorption .

Action Environment

The action, efficacy, and stability of sweroside can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . More research is needed to fully understand how these and other environmental factors influence sweroside’s action .

Safety and Hazards

Sweroside is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGJMKGNMDJCI-ZASXJUAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161955
Record name Sweroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sweroside

CAS RN

14215-86-2
Record name (-)-Sweroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14215-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sweroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sweroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWEROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of sweroside, and how does its interaction with these targets influence downstream signaling pathways?

A1: Sweroside interacts with various molecular targets, leading to diverse downstream effects. One key target is the Sirtuin1 (SIRT1) enzyme. Sweroside activates SIRT1 [, ], which subsequently deacetylates p65 NF-κB, a key regulator of inflammation. This deacetylation inhibits the NF-κB signaling pathway [], contributing to sweroside's anti-inflammatory effects. Additionally, sweroside, via SIRT1 activation, promotes FOXO1 signaling []. Sweroside has also been observed to modulate the Akt/BAD signaling pathway. It stimulates the phosphorylation of Akt, leading to the upregulation of BAD (Bcl-2-associated death promoter) and the inhibition of apoptosis []. Furthermore, sweroside can inhibit the Keap1/Nrf2 axis []. By inhibiting Keap1, sweroside promotes Nrf2 nuclear translocation, leading to the activation of antioxidant defense mechanisms [].

Q2: What is the chemical structure of sweroside?

A2: Sweroside is a secoiridoid glucoside. Its structure comprises a glucose moiety attached to a secoiridoid aglycone. The full chemical name for sweroside is (1S,4aS,5S,6S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-one.

Q3: Can you provide the molecular formula and weight of sweroside?

A3: The molecular formula of sweroside is C16H22O11, and its molecular weight is 390.34 g/mol.

Q4: What spectroscopic techniques are commonly employed for the structural elucidation of sweroside?

A4: Various spectroscopic techniques are used to characterize sweroside, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are frequently used to elucidate the complete structure of sweroside and its metabolites [, ]. Two-dimensional NMR techniques further aid in determining connectivities and stereochemistry.
  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry), plays a crucial role in identifying sweroside and its metabolites in biological samples [, ]. Analysis of fragmentation patterns provides insights into the structure.

Q5: What are the key pharmacological effects of sweroside demonstrated in in vitro and in vivo studies?

A5: Sweroside exhibits a range of pharmacological activities, including:

  • Anti-inflammatory effects: Sweroside effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1 [, , ]. It also inhibits the activation of the NLRP3 inflammasome, a crucial component of the inflammatory response [, ].
  • Antioxidant effects: It effectively reduces reactive oxygen species (ROS) generation and enhances the activity of antioxidant enzymes like SOD (superoxide dismutase) and GSH (glutathione peroxidase) [, ].
  • Anti-apoptotic effects: Sweroside protects cells from apoptosis by activating the Akt/BAD pathway [, ] and preserving mitochondrial membrane potential [].
  • Anticancer effects: In vitro studies show that sweroside inhibits the growth and induces apoptosis in various cancer cell lines, including glioblastoma [] and prostate cancer cells [].

Q6: What are the potential therapeutic applications of sweroside being investigated?

A6: Based on its pharmacological profile, sweroside is being investigated for potential therapeutic applications in various diseases, including:

  • Diabetic nephropathy (DN): Sweroside shows promising results in alleviating DN progression in mouse models. It reduces proteinuria, attenuates podocyte injury, and decreases glomerular damage [].
  • Myocardial ischemia-reperfusion (IR) injury: Pretreatment with sweroside protects against myocardial IR injury in both cellular and ex vivo models. It reduces infarct size, improves cardiac function, and inhibits oxidative stress and pyroptosis [].
  • Non-alcoholic steatohepatitis (NASH): Sweroside demonstrates potential in ameliorating NASH in a mouse model by suppressing NLRP3 inflammasome activation, reducing liver inflammation, and decreasing triglyceride accumulation and fibrosis [].
  • Aconitine-induced cardiotoxicity: Sweroside exhibits protective effects against aconitine-induced cardiotoxicity in H9c2 cardiomyoblast cells by maintaining calcium homeostasis, stabilizing mitochondrial membrane potential, and inhibiting autophagy/apoptosis [].
  • Sepsis-induced myocardial injury: Sweroside, particularly when delivered via mesenchymal stem cell-derived exosomes, attenuates myocardial injury in a rat model of sepsis by modulating oxidative stress and apoptosis [].

Q7: Are there any known cases of resistance to sweroside in the context of its anticancer activity?

A7: The available research does not provide specific information regarding the development of resistance to sweroside in cancer cells. Further investigation is needed to determine if resistance mechanisms exist and, if so, how they might be overcome.

Q8: What is the oral bioavailability of sweroside?

A8: Sweroside exhibits low oral bioavailability, with studies reporting an absolute bioavailability of approximately 0.31% in rats [].

Q9: What are the primary routes of metabolism and excretion of sweroside in animal models?

A9: Research indicates that a significant portion of sweroside is excreted unchanged in the feces []. In rats, sweroside undergoes both phase I and phase II metabolism, with the aglycone of sweroside and its glucuronide conjugate being identified as the principal circulating metabolites []. Metabolic transformations include reduction, N-heterocyclization, and N-acetylation after deglycosylation [].

Q10: Which analytical methods are commonly employed for the quantification of sweroside in biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of sweroside. These methods include:

  • HPLC-UV: HPLC coupled with ultraviolet detection is routinely employed for analyzing sweroside in various matrices, including plant materials [, , , ], plasma [], and bile [].
  • HPLC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological samples like plasma, HPLC coupled with tandem mass spectrometry (MS/MS) is utilized [].

Q11: Is there any information on the toxicity profile of sweroside?

A11: While sweroside generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological data are limited. Some studies suggest potential toxicity at high concentrations []. Rigorous safety assessments, including long-term toxicity studies, are necessary to determine its safety profile fully.

Q12: What strategies are being explored to enhance the bioavailability and therapeutic efficacy of sweroside?

A12: To address the low bioavailability of sweroside, researchers are investigating several strategies:

  • Nanoparticle Formulation: Encapsulating sweroside in nanoparticles has shown promise in improving its stability and delivery to target tissues. For example, sweroside nanoparticles demonstrated enhanced anticancer activity against prostate cancer bone metastasis compared to free sweroside [].
  • Exosome-Based Delivery: Functionalizing mesenchymal stem cell-derived exosomes with sweroside has been explored as a means to enhance its targeted delivery to cardiomyocytes, showing promising results in mitigating sepsis-induced myocardial injury [].

Q13: What is known about the stability of sweroside?

A13: Limited information is available regarding the stability of sweroside under various storage conditions. Further research is needed to evaluate its stability profile comprehensively, which is crucial for developing stable and effective formulations.

Q14: Are there any known drug-drug interactions associated with sweroside?

A14: Currently, there is limited information available on specific drug-drug interactions involving sweroside. Thorough investigations are needed to assess its potential for interactions with other medications.

Q15: What is the historical context of sweroside use in traditional medicine?

A15: Sweroside is found in various plants traditionally used for medicinal purposes in different cultures. For example:

  • Swertia pseudochinensis Hara: This plant, rich in sweroside, has a long history of use in traditional Chinese medicine for treating liver disorders [].
  • Pterocephalus hookeri: This plant, containing sweroside as a major constituent, has been used in traditional Chinese medicine for treating rheumatoid arthritis [].

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